1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-[4-(Pentyloxy)phenyl]-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrrole ring with a phenyl group substituted with a pentyloxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- 1-[4-(Methoxy)phenyl]-1H-pyrrole-2,5-dione
- 1-[4-(Ethoxy)phenyl]-1H-pyrrole-2,5-dione
- 1-[4-(Butoxy)phenyl]-1H-pyrrole-2,5-dione
Comparison: 1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of the pentyloxy chain, which can influence its solubility, reactivity, and biological activity. Compared to its methoxy, ethoxy, and butoxy analogs, the pentyloxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-3-4-11-19-13-7-5-12(6-8-13)16-14(17)9-10-15(16)18/h5-10H,2-4,11H2,1H3 |
InChI Key |
MILHABZHVCQCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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